1-(difluoromethyl)-1H-imidazol-4-amine
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Overview
Description
1-(Difluoromethyl)-1H-imidazol-4-amine is a compound of significant interest in various fields of chemistry and industry. This compound features an imidazole ring substituted with a difluoromethyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-imidazol-4-amine typically involves the introduction of the difluoromethyl group onto the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylation reagents. For instance, the reaction of imidazole with difluoromethyl iodide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize cost-effective and readily available reagents such as chlorodifluoromethane (Freon 22) or fluoroform . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-imidazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
The major products formed from these reactions include various difluoromethyl imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Difluoromethyl)-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-1H-imidazol-4-amine: Similar structure but with a trifluoromethyl group.
1-(Chloromethyl)-1H-imidazol-4-amine: Contains a chloromethyl group instead of difluoromethyl.
1-(Methyl)-1H-imidazol-4-amine: Features a simple methyl group.
Uniqueness
1-(Difluoromethyl)-1H-imidazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C4H5F2N3 |
---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
1-(difluoromethyl)imidazol-4-amine |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)9-1-3(7)8-2-9/h1-2,4H,7H2 |
InChI Key |
BXVNDRPLINETPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C(F)F)N |
Origin of Product |
United States |
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